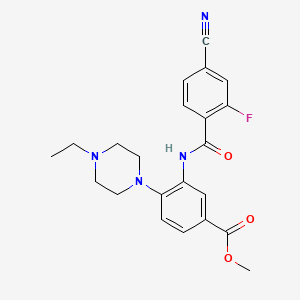
2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C14H13FN2O4S. It is known for its unique chemical structure, which includes a fluorine atom, a methoxy group, and a sulfamoyl group attached to a benzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 2-fluorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonation: The amine group is sulfonated using chlorosulfonic acid to introduce the sulfamoyl group.
Methoxylation: Finally, the methoxy group is introduced via a methylation reaction using dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production .
Análisis De Reacciones Químicas
Types of Reactions
2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfamoyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 2-hydroxy-N-(2-methoxy-5-sulfamoylphenyl)benzamide.
Reduction: 2-fluoro-N-(2-methoxy-5-aminophenyl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand the interaction of small molecules with biological macromolecules like proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the sulfamoyl group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-fluoro-N-(2-fluorophenyl)benzamide: Similar structure but lacks the methoxy and sulfamoyl groups.
2-fluoro-N-(2-methoxyphenyl)benzamide: Similar structure but lacks the sulfamoyl group.
2-fluoro-N-(2-sulfamoylphenyl)benzamide: Similar structure but lacks the methoxy group
Uniqueness
2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide is unique due to the presence of all three functional groups (fluorine, methoxy, and sulfamoyl) on the benzamide core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-fluoro-N-(2-methoxy-5-sulfamoylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O4S/c1-21-13-7-6-9(22(16,19)20)8-12(13)17-14(18)10-4-2-3-5-11(10)15/h2-8H,1H3,(H,17,18)(H2,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEGZZASFGKLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-[(3-phenoxybenzoyl)amino]acetate](/img/structure/B5353249.png)
![1,2,3,6,7,8-hexahydro-10H-cyclopenta[4,5]thieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10-one](/img/structure/B5353253.png)
![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]morpholine-2-carboxamide](/img/structure/B5353258.png)
![2-[(3-methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353265.png)


![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-1-(piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5353293.png)
![2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(2-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE](/img/structure/B5353296.png)
![N,1'-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5353298.png)
![(6E)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5353306.png)

![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-5-(4-methoxyphenyl)-2-furamide](/img/structure/B5353315.png)
![3-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-N-ethylpropanamide](/img/structure/B5353332.png)
![N-[4-(diethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B5353340.png)
